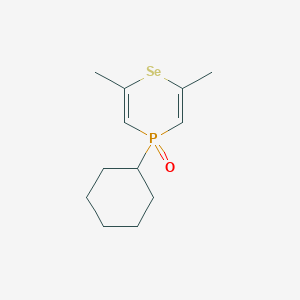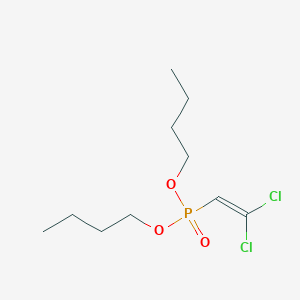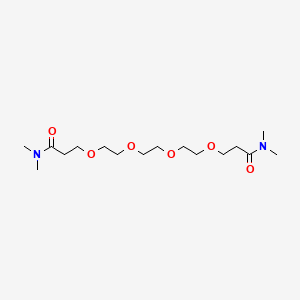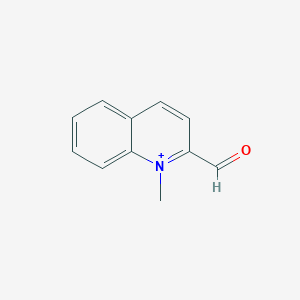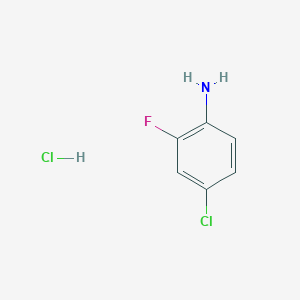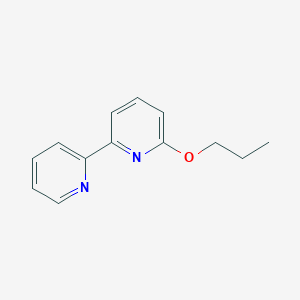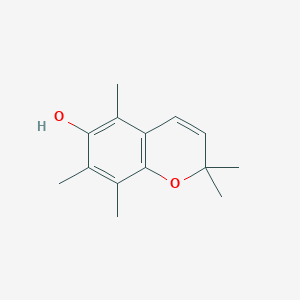
2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol typically involves the following steps:
Starting Materials: The synthesis begins with the use of appropriate starting materials such as 2,3,5-trimethylphenol and isobutyraldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents such as acetonitrile.
Purification: The final product is purified using techniques like recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol undergoes several types of chemical reactions, including:
Substitution: Substitution reactions may occur, particularly involving the hydroxyl group at the 6-position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: t-Butyl hydroperoxide in chloroform.
Major Products
The major products formed from these reactions include various alkoxymethyl derivatives and other modified chromanols .
Scientific Research Applications
2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells and tissues. The compound’s molecular targets include various reactive oxygen species (ROS) and free radicals, which it neutralizes through electron donation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol include:
α-Tocopherol: The natural form of vitamin E with similar antioxidant properties.
γ-Tocopherol: Another form of vitamin E with distinct biological activities.
2-Methoxy-2,5,7,8-tetramethylchroman-6-ol: A related compound with similar structural features
Uniqueness
What sets this compound apart is its synthetic origin and its use as a model compound for studying the antioxidant properties of vitamin E. Its unique structure allows for specific modifications and studies that are not possible with natural tocopherols .
Properties
IUPAC Name |
2,2,5,7,8-pentamethylchromen-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h6-7,15H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGNMGUKZJWODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(O2)(C)C)C(=C1O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558778 | |
| Record name | 2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56306-89-9 | |
| Record name | 2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56306-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



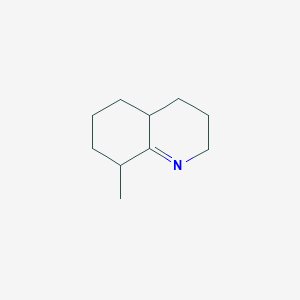



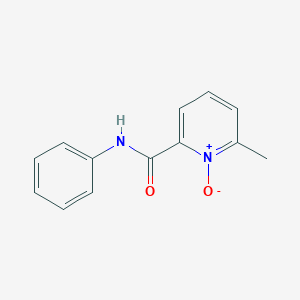
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
